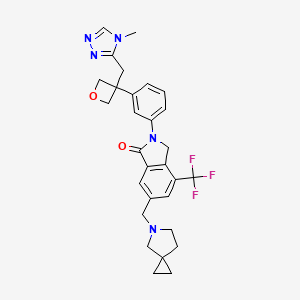

Cbl-b-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H30F3N5O2 |

|---|---|

Molecular Weight |

537.6 g/mol |

IUPAC Name |

6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C29H30F3N5O2/c1-35-18-33-34-25(35)12-28(16-39-17-28)20-3-2-4-21(11-20)37-14-23-22(26(37)38)9-19(10-24(23)29(30,31)32)13-36-8-7-27(15-36)5-6-27/h2-4,9-11,18H,5-8,12-17H2,1H3 |

InChI Key |

JNHGVASGPZWRKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CN6CCC7(C6)CC7 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Development of Cbl-b-IN-13

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cbl-b-IN-13 is a potent small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, a key negative regulator of immune cell activation. Identified as "Example 520" in patent literature from Nurix Therapeutics, this compound has demonstrated significant activity in biochemical and cellular assays, highlighting its potential as a promising agent for cancer immunotherapy. By inhibiting Cbl-b, this compound effectively lowers the activation threshold of T-cells, leading to enhanced cytokine production and a more robust anti-tumor immune response. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of immuno-oncology.

Introduction: Cbl-b as a Therapeutic Target

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in establishing and maintaining immune tolerance. It functions as an intracellular checkpoint by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28, thereby targeting them for degradation and dampening the immune response. Genetic knockout of Cbl-b in mice leads to hyperactive T-cells and spontaneous tumor rejection, validating Cbl-b as a compelling target for cancer immunotherapy. Small molecule inhibitors of Cbl-b aim to replicate this effect, unleashing the immune system to recognize and eliminate cancer cells.

Discovery of this compound

This compound (also referred to as Example 520) was disclosed in patent WO2019148005A1 by Nurix Therapeutics.[1] It belongs to a series of compounds designed to inhibit the E3 ligase activity of Cbl-b. The discovery process involved high-throughput screening to identify initial hits, followed by structure-based drug design and chemical optimization to improve potency and drug-like properties.

Synthesis

The synthesis of this compound is detailed in patent WO2019148005A1. The general synthetic scheme involves a multi-step process culminating in the formation of the final compound. Researchers should refer to the detailed procedures outlined within the patent for a step-by-step synthesis protocol.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of the Cbl-b E3 ligase. While the specific co-crystal structure with this compound is not publicly available, related inhibitors from the same chemical series have been shown to act as an "intramolecular glue." This mechanism involves the inhibitor binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR) of Cbl-b. This binding locks the protein in a closed, inactive conformation, preventing the RING domain from engaging with the E2 ubiquitin-conjugating enzyme and subsequent ubiquitination of target substrates.

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Example 520) as reported in patent WO2019148005A1.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value |

|---|

| Cbl-b Inhibition | IC50 | < 100 nM |

Note: The patent categorizes the IC50 value for Example 520 as "++", which corresponds to a value of less than 100 nM.

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Parameter | Result Category |

|---|---|---|---|

| Jurkat T-cells | IL-2 Secretion (anti-CD3 stimulation) | Fold Change over Baseline | +++ |

| Jurkat T-cells | IL-2 Secretion (anti-CD3/CD28 co-stimulation) | Fold Change over Baseline | + |

Note: The patent uses a categorical system for cellular activity. '+++' indicates a fold change > 7.50. '+' indicates a fold change between 1.01 and 2.50.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound, based on the descriptions in patent WO2019148005A1 and related documents.

Biochemical Cbl-b Inhibition Assay (Biological Example 1)

This assay measures the ability of a test compound to inhibit Cbl-b-mediated ubiquitination of a substrate peptide in a biochemical format using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Enzymes: Human E1 (UBE1), Human E2 (UbcH5b), Human Cbl-b (GST-tagged), Src Kinase.

-

Substrates: Biotinylated peptide substrate (derived from ZAP70), Ubiquitin.

-

Detection Reagents: Europium-labeled anti-GST antibody, Streptavidin-Allophycocyanin (SA-APC).

-

Buffer: Tris-based assay buffer containing ATP, MgCl₂, DTT, and BSA.

-

Test Compound: this compound dissolved in DMSO.

Protocol:

-

Src Kinase Activation: In a 384-well plate, incubate Cbl-b with Src kinase and ATP to phosphorylate and activate the Cbl-b enzyme.

-

Compound Addition: Add serial dilutions of this compound (or DMSO control) to the wells and incubate to allow for binding to Cbl-b.

-

Ubiquitination Reaction Initiation: Add a mixture of E1, E2, Ubiquitin, and the biotinylated peptide substrate to all wells to start the ubiquitination reaction.

-

Reaction Incubation: Incubate the plate at room temperature to allow for the enzymatic transfer of ubiquitin to the peptide substrate.

-

Detection: Stop the reaction and add the detection reagents (Europium-anti-GST and SA-APC). Incubate in the dark.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium). The ratio of these signals is proportional to the extent of substrate ubiquitination.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-cell Activation Assay (Biological Example 2)

This cellular assay quantifies the effect of Cbl-b inhibitors on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Materials:

-

Cells: Jurkat T-cell line.

-

Stimulation Reagents: Plate-bound anti-CD3 antibody, soluble anti-CD28 antibody.

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.

-

Test Compound: this compound dissolved in DMSO.

-

IL-2 Detection Kit: ELISA or HTRF-based kit for quantifying human IL-2.

Protocol:

-

Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells to remove unbound antibody.

-

Cell Plating: Seed Jurkat T-cells into the coated wells at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound (or DMSO control) to the cells.

-

Cell Stimulation: For co-stimulation conditions, add soluble anti-CD28 antibody. For TCR stimulation alone, add vehicle.

-

Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the fold change in IL-2 secretion for each compound concentration compared to the DMSO-treated control.

Signaling Pathways and Experimental Workflows

Visual representations of the Cbl-b signaling pathway and the experimental workflow provide a clear understanding of the context and process of Cbl-b inhibitor development.

References

Cbl-b as a Therapeutic Target in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, has emerged as a critical intracellular immune checkpoint, playing a pivotal role in regulating the activation threshold of multiple immune cells, including T cells and Natural Killer (NK) cells. Its function as a negative regulator of anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. Genetic inactivation and pharmacological inhibition of Cbl-b have demonstrated robust anti-tumor effects in a variety of preclinical models, both as a monotherapy and in combination with existing immunotherapies. This guide provides a comprehensive overview of Cbl-b's role in cancer, its signaling pathways, and its validation as a therapeutic target. It includes detailed experimental protocols for assessing Cbl-b function and summarizes key quantitative data from preclinical and clinical studies of Cbl-b inhibitors.

Introduction: Cbl-b as a Key Regulator of Immune Tolerance

Cbl-b is a member of the Casitas B-lineage lymphoma (CBL) family of E3 ubiquitin ligases, which are crucial for maintaining immune homeostasis and preventing autoimmunity.[1][2] Cbl-b is expressed in various leukocyte subsets and acts as a gatekeeper of immune activation by negatively regulating signaling pathways downstream of antigen and co-stimulatory receptors.[1][2] In T cells, Cbl-b is essential for establishing the requirement for CD28 co-stimulation for full activation, thereby preventing inappropriate responses to self-antigens.[3][4] Similarly, in NK cells, Cbl-b dampens activation signals, limiting their cytotoxic potential.[2][5] The loss of Cbl-b function leads to a lowered activation threshold in these immune cells, resulting in enhanced anti-tumor immunity.[1][6]

The Role of Cbl-b in Cancer Immunity

The immunosuppressive function of Cbl-b is exploited by tumors to evade immune surveillance. By maintaining a high activation threshold for T cells and NK cells within the tumor microenvironment (TME), Cbl-b contributes to an immunosuppressive milieu.[7][8] Genetic studies in mice have provided compelling evidence for Cbl-b's role in cancer immunity. Cbl-b knockout mice exhibit spontaneous rejection of various transplanted tumors and show resistance to the development of spontaneous malignancies.[2][6] This anti-tumor effect is primarily mediated by hyperresponsive CD8+ T cells and NK cells.[1][2]

Cbl-b in T Cell Activation and Exhaustion

Cbl-b plays a critical role in setting the threshold for T cell activation. In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins in the T cell receptor (TCR) pathway, leading to their inactivation or degradation.[3][4] This prevents the activation of T cells in response to antigen alone, a state known as anergy. Inhibition of Cbl-b effectively uncouples T cell activation from the requirement for CD28 co-stimulation, leading to robust T cell proliferation and cytokine production even in the presence of weak antigenic stimulation.[3] Furthermore, Cbl-b has been implicated in T cell exhaustion, a state of dysfunction that arises in chronic disease settings like cancer.[7] Cbl-b deficiency has been shown to reduce the expression of exhaustion markers on T cells.[9]

Cbl-b in Natural Killer (NK) Cell Function

NK cells are crucial components of the innate immune system with the ability to directly kill tumor cells. Cbl-b negatively regulates NK cell activation and cytotoxicity.[2][5] Cbl-b-deficient NK cells exhibit enhanced production of effector molecules like IFN-γ and perforin, leading to increased tumor cell killing.[2] The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) has been identified as a key target of Cbl-b-mediated ubiquitination in NK cells.[2][10] Inhibition of Cbl-b or TAM kinases can therefore unleash the anti-tumor potential of NK cells.[6]

Cbl-b Signaling Pathways

Cbl-b exerts its regulatory function through its E3 ubiquitin ligase activity, targeting a range of substrates for ubiquitination.

Caption: Cbl-b signaling in T cells and NK cells.

Cbl-b as a Therapeutic Target: Preclinical and Clinical Evidence

The strong genetic validation of Cbl-b as a negative regulator of anti-tumor immunity has spurred the development of small molecule inhibitors.

Preclinical Data

Numerous preclinical studies have demonstrated the therapeutic potential of targeting Cbl-b.

| Model | Cbl-b Inhibitor/Approach | Key Findings | Reference |

| Syngeneic Mouse Tumor Models (e.g., CT26, B16) | Genetic knockout (Cbl-b-/-) | Spontaneous tumor rejection, increased survival. | [2][6] |

| Syngeneic Mouse Tumor Models | Small molecule inhibitors (e.g., NX-1607, NTX-801) | Significant single-agent tumor growth inhibition. | [11][12] |

| Syngeneic Mouse Tumor Models | Combination with anti-PD-1 | Increased median overall survival and complete tumor rejections. | [11][12] |

| In vitro human T cells | Small molecule inhibitors | Increased T cell activation and cytokine secretion at low nanomolar concentrations. | [11][13] |

| In vitro human NK cells | Small molecule inhibitors | Enhanced NK cell activation, cytotoxicity, and cytokine production. | [14][15] |

Clinical Development

Several Cbl-b inhibitors have entered clinical trials, with promising early data.

| Inhibitor | Developer | Phase | Indication | Reported Outcomes | Reference |

| NX-1607 | Nurix Therapeutics | Phase 1 | Advanced solid tumors | Dose-dependent immune activation; stable disease observed in heavily pretreated patients. | [7] |

| HST-1011 | HotSpot Therapeutics | Phase 1/2 | Advanced solid tumors | Being evaluated alone and in combination with an anti-PD-1 antibody. |

Experimental Protocols

In Vitro Cbl-b Ubiquitination Assay

This protocol is designed to assess the E3 ligase activity of Cbl-b by measuring its autoubiquitination or the ubiquitination of a substrate.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Cbl-b (full-length or catalytic domain)

-

Recombinant substrate protein (optional, e.g., Syk)

-

Ubiquitin (wild-type and/or biotinylated)

-

ATP solution (100 mM)

-

10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-Cbl-b, anti-ubiquitin (e.g., P4D1), or streptavidin-HRP (for biotinylated ubiquitin)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

2.5 µL of 10x Ubiquitination reaction buffer

-

1 µL of E1 enzyme (final concentration ~100 nM)

-

1 µL of E2 enzyme (final concentration ~1 µM)

-

1 µL of Ubiquitin (final concentration ~100 µM)

-

X µL of Cbl-b (final concentration ~0.5-1 µM)

-

X µL of substrate (optional, final concentration ~1-2 µM)

-

ddH2O to a volume of 22.5 µL

-

-

To initiate the reaction, add 2.5 µL of 10 mM ATP (final concentration 1 mM). For a negative control, add 2.5 µL of ddH2O.

-

Incubate the reaction at 37°C for 30-90 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against Cbl-b (to detect autoubiquitination as a high molecular weight smear) or the substrate. If using biotinylated ubiquitin, detect with streptavidin-HRP.

Caption: Workflow for an in vitro ubiquitination assay.

Immunoprecipitation of Cbl-b and its Substrates

This protocol is for isolating Cbl-b and its interacting proteins from cell lysates to identify ubiquitinated substrates.

Materials:

-

Cell culture plates and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

-

Anti-Cbl-b antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

Western blotting reagents and antibodies (anti-ubiquitin, anti-substrate)

Procedure:

-

Culture and treat cells as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-Cbl-b antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting for ubiquitinated proteins and specific Cbl-b substrates.

Syngeneic Mouse Tumor Model for Cbl-b Inhibitor Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cbl-b inhibitor in a syngeneic mouse model.[2][3]

Materials:

-

Inbred mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38, B16-F10, CT26)

-

Cbl-b inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry reagents for immune cell analysis

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the Cbl-b inhibitor or vehicle according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Isolate tumor-infiltrating lymphocytes (TILs) and splenocytes for immunophenotyping by flow cytometry to assess changes in T cell and NK cell populations, activation markers (e.g., CD69, CD44), and exhaustion markers (e.g., PD-1, TIM-3).

Caption: Workflow for a syngeneic mouse tumor model study.

Rationale for Targeting Cbl-b in Cancer Therapy

The targeting of Cbl-b represents a novel and promising strategy in cancer immunotherapy.

Caption: The rationale for targeting Cbl-b in cancer.

Conclusion and Future Directions

Cbl-b stands out as a highly promising target for cancer immunotherapy due to its central role in regulating the activation of key anti-tumor immune cells. The development of potent and selective small molecule inhibitors of Cbl-b has moved this target from a promising concept to a clinical reality. Early clinical data are encouraging, suggesting that Cbl-b inhibition can indeed modulate the immune system in patients with advanced cancers.

Future research will focus on several key areas:

-

Combination Therapies: Exploring the synergy of Cbl-b inhibitors with other immunotherapies, such as checkpoint inhibitors, as well as with targeted therapies and chemotherapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Cbl-b inhibition.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to Cbl-b inhibitors to develop strategies to overcome them.

-

Expanding to Other Indications: Evaluating the therapeutic potential of Cbl-b inhibition in other diseases where immune modulation is desirable, such as chronic infections and autoimmune disorders.

The continued investigation of Cbl-b and the clinical development of its inhibitors hold the potential to add a valuable new class of therapeutics to the armamentarium against cancer.

References

- 1. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noblelifesci.com [noblelifesci.com]

- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nimbustx.com [nimbustx.com]

- 6. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]

- 7. investing.com [investing.com]

- 8. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Nurix Therapeutics Presents New Translational Data for NX-1607 at SITC 2025 Annual Meeting [quiverquant.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. hotspotthera.com [hotspotthera.com]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]

Cbl-b-IN-13: A Novel E3 Ligase Inhibitor for Enhancing Natural Killer Cell Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of Cbl-b inhibition, with a focus on the small molecule inhibitor Cbl-b-IN-13, in augmenting the anti-tumor functions of Natural Killer (NK) cells. As the field of cancer immunotherapy continues to evolve, targeting intracellular checkpoints like Casitas B-lineage lymphoma-b (Cbl-b) represents a promising strategy to unleash the full cytotoxic potential of innate immune effectors.

Introduction to Cbl-b as a Negative Regulator of NK Cell Activity

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, setting the activation threshold for various immune cells, including NK cells.[1][2] In the context of NK cell biology, Cbl-b is a key negative regulator of their effector functions.[1][3][4] Its expression is upregulated in human NK cells following activation by cytokines such as IL-15 and IL-2, or upon encountering sensitive tumor target cells. This upregulation suggests a negative feedback loop to control the intensity and duration of the NK cell response.[3][5]

Mechanistically, Cbl-b exerts its inhibitory effects through the ubiquitination and subsequent degradation of key signaling proteins involved in NK cell activation.[6][7] Downregulation or inhibition of Cbl-b has been shown to significantly enhance NK cell cytotoxicity against tumor cells, increase the production of crucial effector molecules like granzyme B and perforin, and boost the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[3][5] These findings underscore the therapeutic potential of targeting Cbl-b to overcome NK cell dysfunction, particularly within the tumor microenvironment where NK cells often exhibit an exhausted phenotype.[8][9]

This compound: A Potent Small Molecule Inhibitor

This compound is a novel small molecule inhibitor of Cbl-b with a reported IC50 of less than 100 nM.[5] While specific data on this compound's direct effects on NK cells are emerging, its potent inhibitory activity against Cbl-b suggests it can effectively enhance NK cell function. Another closely related compound, NX-1607 (also known as Cbl-b-IN-3), has demonstrated significant enhancement of T cell and NK cell responses in cancer immunotherapy models.[8] Given the shared mechanism of action, the biological effects of NX-1607 on NK cells provide a strong rationale for the therapeutic application of this compound. Oral administration of Cbl-b inhibitors like NX-1607 has been shown to lead to immune activation and the infiltration of NK cells and activated CD8+ T cells into the tumor microenvironment, resulting in tumor growth inhibition.[10]

Quantitative Data on the Effects of Cbl-b Inhibition on NK Cell Function

The following tables summarize the key quantitative findings from studies investigating the impact of Cbl-b inhibition or knockout on various NK cell effector functions.

Table 1: Enhancement of NK Cell Cytotoxicity Following Cbl-b Inhibition/Ablation

| Target Cell Line | Effector:Target (E:T) Ratio | Fold Increase in Cytotoxicity (Cbl-b KO/Inhibited vs. Control) | Reference |

| RPMI8226 (Myeloma) | Various | Significantly Higher | |

| U266 (Myeloma) | Various | Significantly Higher | |

| ARH77 (Plasma Cell Leukemia) | Various | Significantly Higher | |

| K562 or A549 β2m-/- | Not Specified | Increased | [11] |

Table 2: Augmentation of Cytokine Production and Effector Molecule Expression

| Effector Function | Condition | Fold Increase (Cbl-b KO/Inhibited vs. Control) | Reference |

| IFN-γ Production | IL-15 Activation | Significant Increase | [3] |

| IFN-γ Production | Co-culture with Target Cells | Increased | [9][11] |

| Granzyme B Expression | IL-15/IL-2/K562 Activation | Significant Increase | [3] |

| Perforin Expression | IL-15/IL-2/K562 Activation | Significant Increase | [3] |

| TNF-α Production | Co-culture with Target Cells | Increased | [11] |

Table 3: Impact on NK Cell Proliferation and Activation Markers

| Parameter | Condition | Observation | Reference |

| Proliferation | Co-culture with Target Cells | Trend of Increased Proliferation | [9][11] |

| CD107a (Degranulation) | Co-culture with Target Cells | Increased | [11] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to assess the effect of Cbl-b inhibitors on NK cell function.

NK Cell Isolation and Culture

-

Source: Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Isolation Method: Enrichment of NK cells is achieved using negative selection kits (e.g., EasySep™ Human NK Cell Isolation Kit) to deplete non-NK cells.

-

Culture Conditions: Isolated NK cells are cultured in a complete medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a low concentration of IL-2 or IL-15 to maintain viability and basal activation.

In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

-

Objective: To quantify the ability of NK cells to lyse target tumor cells.

-

Target Cell Labeling: Target tumor cells (e.g., K562, RPMI8226) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar viability dye.

-

Co-culture: Effector NK cells (pre-treated with this compound or vehicle control) are co-incubated with labeled target cells at various effector-to-target (E:T) ratios.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.

-

Data Acquisition: After incubation, a viability dye (e.g., 7-AAD or Propidium Iodide) is added to distinguish dead cells. The percentage of dead target cells (CFSE-positive, 7-AAD-positive) is determined by flow cytometry.

-

Calculation of Specific Lysis:

Cytokine Production Assay (ELISA or CBA)

-

Objective: To measure the secretion of cytokines like IFN-γ and TNF-α by activated NK cells.

-

NK Cell Stimulation: NK cells are stimulated with cytokines (e.g., IL-12 and IL-18) or co-cultured with target cells in the presence of this compound or a vehicle control.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Quantification: The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Cytometric Bead Array (CBA) in conjunction with flow cytometry, following the manufacturer's instructions.

Degranulation Assay (CD107a Expression)

-

Objective: To assess NK cell degranulation, a surrogate marker for cytotoxic activity.

-

Co-culture Setup: NK cells are co-incubated with target cells in the presence of a fluorescently labeled anti-CD107a antibody.

-

Inhibitor of Secretion: Monensin or a similar protein transport inhibitor is added to the culture to prevent the re-internalization of CD107a.

-

Flow Cytometry Analysis: After incubation, the cells are stained for other surface markers (e.g., CD3, CD56) and the percentage of CD107a-positive NK cells is determined by flow cytometry.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by Cbl-b in NK cells and a typical experimental workflow.

References

- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

The structure of Cbl-b and inhibitor binding sites

An in-depth technical guide on the core structure of Cbl-b and inhibitor binding sites for researchers, scientists, and drug development professionals.

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that has emerged as a critical negative regulator of immune cell activation, particularly in T-cells and NK cells.[1][2] By establishing the threshold for immune responses, Cbl-b plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][3] Its function as a key immune checkpoint makes it an attractive target for cancer immunotherapy.[2][4][5] Inhibition of Cbl-b can unleash the anti-tumor potential of the immune system by lowering the activation threshold of effector lymphocytes.[6] This guide provides a detailed overview of the molecular architecture of Cbl-b, the signaling pathways it regulates, and the structural basis for its inhibition by small molecules. We will explore the two primary inhibitor binding sites discovered to date, summarize quantitative binding data, and detail key experimental protocols used to characterize these interactions.

The Molecular Architecture of Cbl-b

Cbl-b is a multi-domain protein whose function is tightly regulated by its three-dimensional structure.[7] It is part of a conserved family in mammals that also includes c-Cbl and Cbl-c.[8][9] The architecture can be broadly divided into a highly conserved N-terminal region responsible for catalytic activity and a more divergent C-terminal region involved in regulatory interactions.[8]

N-Terminal Catalytic Region:

-

Tyrosine Kinase Binding (TKB) Domain: This domain is essential for substrate recognition and is a composite structure of three distinct subdomains: a four-helix bundle (4H), a calcium-binding EF-hand, and a variant Src homology 2 (SH2) domain.[1][8][10] The TKB domain specifically recognizes and binds to target proteins containing phosphorylated tyrosine (pY) motifs.[1][11]

-

Linker Helix Region (LHR): A flexible helical region that connects the TKB and RING domains.[1][8] This region is not merely a passive connector; it plays a crucial autoinhibitory role. Phosphorylation of a key tyrosine residue within this linker (Tyr363 in Cbl-b) is a critical event that induces a conformational change, moving the RING domain away from the TKB domain to an "open" or active state.[12][13]

-

RING Finger Domain: The Really Interesting New Gene (RING) domain is the catalytic heart of Cbl-b.[8][14] It recruits ubiquitin-conjugating enzymes (E2s) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate bound by the TKB domain.[1][8][15] The structural integrity of the RING domain is indispensable for the E3 ligase activity of Cbl-b.[8]

C-Terminal Regulatory Region:

-

Proline-Rich Region (PRR): This region contains multiple motifs that serve as docking sites for proteins with SH3 domains, such as various signaling and endocytic proteins.[1][8]

-

Ubiquitin-Associated (UBA) Domain: Located near the C-terminus, the UBA domain is involved in binding to ubiquitin chains and is implicated in the dimerization of Cbl-b.[1][9]

Caption: Domain organization of the human Cbl-b protein.

Cbl-b in T-Cell Activation Signaling

Cbl-b acts as a master gatekeeper of T-cell activation. In naive T-cells, Cbl-b is a crucial factor that imposes the requirement for a secondary co-stimulatory signal, typically via CD28, for full activation, proliferation, and IL-2 production.[3][16] Its absence allows T-cell activation to proceed with T-cell receptor (TCR) stimulation alone.[3] Cbl-b executes this negative regulatory function by targeting key signaling intermediates for ubiquitination and subsequent degradation or functional inhibition.

Key targets and pathways regulated by Cbl-b include:

-

PI3K/Akt Pathway: Downstream of CD28 co-stimulation, Cbl-b targets the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination, thereby attenuating PI3K signaling.[16] This dampens the subsequent activation of Akt.

-

PKC-θ and NF-κB Activation: Cbl-b negatively regulates the activation of Protein Kinase C-theta (PKC-θ).[17] This, in concert with its effects on the Akt pathway, leads to the coordinated downregulation of TCR-induced NF-κB activation.[17]

-

Vav1 Activation: Cbl-b interacts with and controls the phosphorylation of Vav1, a critical guanine nucleotide exchange factor involved in calcium influx and cytoskeletal reorganization upon TCR stimulation.[10]

Caption: Cbl-b negatively regulates T-cell activation pathways.

Inhibitor Binding Sites and Mechanisms

Drug discovery efforts have identified two distinct, druggable sites on Cbl-b that lead to its inhibition. Both mechanisms ultimately prevent the enzyme from adopting its active conformation and ubiquitinating its substrates.

The Allosteric "Intramolecular Glue" Site

This site is located at the interface between the TKB domain and the Linker Helix Region (LHR).[4][5][18] Small molecules that bind here function as an "intramolecular glue," stabilizing the autoinhibited, "closed" conformation of Cbl-b.[4][18][19] By locking the TKB and RING domains together, these allosteric inhibitors prevent the conformational change required for E2 enzyme binding and catalytic activity.[2][20] This novel mechanism of inhibition has been elucidated by co-crystal structures.[4][5] Several inhibitors, including the clinical candidate Nx-1607 and its analogue C7683, utilize this binding pocket.[4][5][21]

The Substrate-Binding SH2 Site

This site is the canonical phosphotyrosine-binding pocket within the SH2 subdomain of the TKB domain.[11][22] It is the natural binding site for substrates like ZAP-70 and IRS-1.[11][22] Inhibitors targeting this site act competitively, preventing Cbl-b from engaging with its substrates. The inhibitory phospho-pentapeptide DGpYMP (Cblin) was shown to bind directly to this pocket.[11] More recently, structure-based design efforts starting from a DNA-encoded library (DEL) hit have yielded potent small-molecule inhibitors that occupy this substrate-binding pocket.[22]

Caption: Two distinct small-molecule inhibitor binding sites on Cbl-b.

Quantitative Analysis of Cbl-b Inhibitors

The development of Cbl-b inhibitors has been supported by robust quantitative biochemical and cellular assays. The data below summarizes the potency of representative compounds from the literature.

| Inhibitor Class / Name | Binding Site | Assay Type | Potency | Reference |

| Arylpyridone (Compound 30) | Allosteric (TKB/LHR) | Cbl-b Binding (biochemical) | IC₅₀ = 30 nM | [23] |

| Arylpyridone (Compound 30) | Allosteric (TKB/LHR) | T-Cell IL-2 Production (cellular) | EC₅₀ = 230 nM | [23] |

| C7683 (Nx-1607 analogue) | Allosteric (TKB/LHR) | SPR (biophysical) | Potent binding confirmed | [4][24] |

| HOT-A | Allosteric (TKB/LHR) | NK Cell Activation (cellular) | Dose-dependent enhancement | [25] |

| DEL-derived Small Molecule | Substrate-Binding (SH2) | Ubiquitin Transfer (biochemical) | Inhibition confirmed | [22] |

| Cblin (DGpYMP peptide) | Substrate-Binding (SH2) | NMR (biophysical) | Direct interaction confirmed | [11] |

Key Experimental Protocols

Characterizing Cbl-b inhibitors requires a multi-faceted approach, combining structural biology, biophysics, and cellular functional assays.

Structural Biology Methods

-

Protein Expression and Purification: The N-terminal fragment of human Cbl-b (containing the TKB-LHR-RING domains) is commonly expressed in E. coli systems.[23] The protein is then purified using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography.

-

X-ray Crystallography:

-

Crystallization: The purified Cbl-b protein is concentrated and mixed with an inhibitor at a molar excess. Crystallization conditions are screened using vapor diffusion (sitting or hanging drop) methods.

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Solution: The structure is solved by molecular replacement using a known Cbl-b structure as a search model, followed by iterative refinement and model building to yield a high-resolution co-crystal structure.[5][11][23]

-

Biophysical Binding Assays

-

Surface Plasmon Resonance (SPR):

-

Immobilization: High-purity Cbl-b protein is covalently immobilized onto a sensor chip surface.

-

Analyte Injection: A serial dilution of the small molecule inhibitor (analyte) is flowed over the chip surface.

-

Data Analysis: The change in response units over time is measured. Kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kᴅ) are determined by fitting the sensorgram data to a binding model.[24]

-

-

Differential Scanning Fluorimetry (DSF):

-

Assay Setup: Purified Cbl-b is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multi-well plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument, and fluorescence is monitored as the protein unfolds.

-

Data Analysis: The melting temperature (Tₘ) is calculated. A positive shift in Tₘ in the presence of a compound indicates direct binding and stabilization of the protein.[24]

-

Biochemical and Cellular Assays

-

In Vitro Ubiquitination Assay:

-

Reaction Mix: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Cbl-b, a substrate (e.g., a phosphorylated ZAP70 peptide), and ubiquitin are combined in a reaction buffer containing ATP.[22][23]

-

Inhibition: The reaction is run in the presence of varying concentrations of the test inhibitor.

-

Detection: The reaction is stopped and analyzed by SDS-PAGE and Western blotting, using antibodies to detect the ubiquitination of the substrate.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Cell Treatment: Intact cells (e.g., HEK293 overexpressing tagged Cbl-b) are treated with the inhibitor or a vehicle control.[24]

-

Thermal Challenge: The cells are heated to various temperatures to induce protein denaturation and aggregation.

-

Quantification: Cells are lysed, and the soluble fraction is separated by centrifugation. The amount of soluble Cbl-b remaining at each temperature is quantified by Western blot or an equivalent method (e.g., HiBiT). A shift in the melting curve indicates target engagement in a cellular environment.[24]

-

-

Primary T-Cell Activation Assay:

-

Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Stimulation & Inhibition: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of a dose range of the Cbl-b inhibitor.

-

Readout: After a set incubation period (e.g., 48-72 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured by ELISA. An increase in IL-2 production indicates functional inhibition of Cbl-b.[23]

-

Caption: A typical workflow for Cbl-b inhibitor characterization.

Conclusion and Future Directions

The E3 ligase Cbl-b is a well-validated, high-value target for immuno-oncology. A deep understanding of its molecular structure has been paramount in enabling the discovery of potent and specific inhibitors. The elucidation of two distinct inhibitory binding sites—an allosteric "intramolecular glue" site and the substrate-binding SH2 pocket—provides multiple avenues for therapeutic intervention. The allosteric site is particularly promising, as it offers a non-competitive mechanism of action that has already yielded a clinical candidate.

Future challenges and opportunities in the field include the development of inhibitors with improved oral bioavailability and optimized pharmacokinetic properties. A key consideration is achieving selectivity against the highly homologous c-Cbl, as off-target inhibition could lead to undesired toxicities.[12] Continued application of structure-based drug design, guided by the robust biophysical and cellular assays outlined in this guide, will be essential for developing the next generation of Cbl-b-targeted cancer immunotherapies.

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ebi.ac.uk [ebi.ac.uk]

- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural analysis of the TKB domain of ubiquitin ligase Cbl-b complexed with its small inhibitory peptide, Cblin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]

- 14. CBL (gene) - Wikipedia [en.wikipedia.org]

- 15. uniprot.org [uniprot.org]

- 16. Beyond the Cell Surface: Targeting Intracellular Negative Regulators to Enhance T cell Anti-Tumor Activity [mdpi.com]

- 17. T-cell receptor-induced NF-kappaB activation is negatively regulated by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 22. Structure- and property-based design of cbl-b inhibitors from a novel DEL hit that binds in the SH2 domain - American Chemical Society [acs.digitellinc.com]

- 23. rcsb.org [rcsb.org]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

Cbl-b Signaling Pathway in Immune Suppression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, stands as a critical intracellular checkpoint and a master regulator of immune responses.[1][2] By catalyzing the ubiquitination and subsequent degradation or functional alteration of key signaling molecules, Cbl-b effectively raises the threshold for immune cell activation, thereby playing a pivotal role in maintaining peripheral tolerance and preventing autoimmunity.[3][4] Its influence extends across both the innate and adaptive immune systems, impacting T cells, B cells, and NK cells. The profound immunosuppressive functions of Cbl-b have positioned it as a compelling therapeutic target, particularly in the realm of oncology, where its inhibition can unleash potent anti-tumor immunity.[5][6] This technical guide provides a comprehensive overview of the Cbl-b signaling pathway, detailing its molecular mechanisms, key substrates, and functional consequences in immune suppression. It further presents a compilation of quantitative data, detailed experimental protocols for studying Cbl-b function, and visual diagrams of the core signaling pathways and experimental workflows.

The Core Mechanism: Cbl-b as an E3 Ubiquitin Ligase

Cbl-b is a member of the Cbl family of RING finger E3 ubiquitin ligases.[4] The process of ubiquitination involves a three-step enzymatic cascade: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. The E3 ligase, in this case Cbl-b, is responsible for substrate specificity, recognizing and binding to target proteins to facilitate the transfer of ubiquitin.[3] This covalent modification can lead to various downstream effects, most notably proteasomal degradation of the target protein, but also alteration of protein localization, activity, or interaction with other proteins.[7]

The structure of Cbl-b includes a highly conserved N-terminal tyrosine kinase binding (TKB) domain, a RING finger domain which confers its E3 ligase activity, and a C-terminal proline-rich region that mediates interactions with various signaling molecules.[8][9] The function of Cbl-b is tightly regulated, with its expression and activity being controlled by co-stimulatory and co-inhibitory signals.[10]

Cbl-b Signaling in T Cell Suppression

Cbl-b is a crucial negative regulator of T cell activation, proliferation, and cytokine production. Its absence or inhibition leads to a state of T cell hyper-responsiveness.[4][11]

Regulation of T Cell Receptor (TCR) Signaling

Upon T cell receptor (TCR) engagement, Cbl-b is recruited to the immunological synapse where it targets several key signaling molecules for ubiquitination.[8]

-

Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-θ (PKC-θ): In anergic T cells, Cbl-b ubiquitinates PLC-γ1 and PKC-θ.[4] This attenuates calcium mobilization and downstream signaling pathways that are essential for T cell activation and IL-2 production.[12]

-

Vav1: Cbl-b regulates the activation of Vav1, a critical guanine nucleotide exchange factor, thereby controlling cytoskeletal rearrangement and the stability of the immunological synapse.[3]

-

PI3K (Phosphoinositide 3-kinase): Cbl-b ubiquitinates the p85 regulatory subunit of PI3K, which is a key signaling molecule downstream of the CD28 co-stimulatory receptor. This action inhibits the PI3K-Akt signaling pathway, a central hub for T cell proliferation and survival.[8][11]

-

Crk-L: Cbl-b can also ubiquitinate the adaptor protein Crk-L, which is involved in Rap1 activation and integrin-mediated T cell adhesion.[3]

Interplay with Co-stimulatory and Co-inhibitory Receptors

The activity of Cbl-b is intricately linked to the balance between co-stimulatory (CD28) and co-inhibitory (CTLA-4 and PD-1) signals.

-

CD28: Co-stimulation through CD28 leads to the ubiquitination and proteasomal degradation of Cbl-b, thus lowering the threshold for T cell activation.[3][10]

-

CTLA-4: Conversely, engagement of the inhibitory receptor CTLA-4 induces the expression of Cbl-b, contributing to its suppressive function.[3][10]

-

PD-1: Cbl-b also plays a role in the inhibitory signaling of the PD-1 pathway. T cells deficient in Cbl-b are less susceptible to PD-L1-mediated suppression of proliferation and IFN-γ secretion.[1]

dot

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]

- 6. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cbl-b Deficiency Mediates Resistance to Programmed Death-Ligand 1/Programmed Death-1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizing the Role of Cbl-b in Control of Islet-Reactive CD4 T Cells and Susceptibility to Type 1 Diabetes [ouci.dntb.gov.ua]

- 11. Proteomic investigation of Cbl and Cbl-b in neuroblastoma cell differentiation highlights roles for SHP-2 and CDK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.4. Cbl-b Biochemical Assay [bio-protocol.org]

Cbl-b Inhibition: A Deep Dive into Reprogramming the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) as a key negative regulator of anti-tumor immunity and the profound impact of its inhibition on the tumor microenvironment (TME). Cbl-b, an E3 ubiquitin ligase, is a central checkpoint in tempering the activation of crucial immune effector cells, including T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition represents a promising therapeutic strategy to unleash a potent and durable anti-cancer immune response, particularly in tumors that are resistant to current immunotherapies.[3][4][5] This document provides a comprehensive overview of the mechanism of action of Cbl-b inhibitors, summarizes key preclinical data, outlines common experimental protocols, and visualizes the underlying biological pathways.

The Central Role of Cbl-b in Immune Suppression

Cbl-b functions as a master regulator that establishes the threshold for immune cell activation.[1][6] In T cells, it is a crucial gatekeeper that prevents excessive activation following T-cell receptor (TCR) engagement, especially in the absence of co-stimulatory signals from molecules like CD28.[7][8][9] Cbl-b exerts its suppressive function by ubiquitinating key signaling proteins, marking them for degradation.[2] This dampens the signaling cascades necessary for T cell proliferation, cytokine production, and cytotoxic activity.[7][10] Similarly, Cbl-b negatively regulates the activation and effector function of NK cells, which are critical components of the innate immune system's response to cancer.[11][12] Within the TME, the inhibitory functions of Cbl-b contribute to an immunosuppressive landscape, allowing tumors to evade immune destruction.[3][5][13]

Cbl-b Inhibitors: Releasing the Brakes on Anti-Tumor Immunity

The development of small molecule inhibitors targeting Cbl-b has provided a powerful tool to reverse this immunosuppression.[2][14] These inhibitors, such as the clinical candidate Nx-1607 and the preclinical compounds HST-1011 and NTX-801, are designed to block the E3 ligase activity of Cbl-b.[4][13][14] By doing so, they prevent the degradation of key signaling molecules, effectively lowering the activation threshold for T cells and NK cells.[2][4] This leads to a multi-faceted enhancement of the anti-tumor immune response within the TME.

Impact on T Cells

Inhibition of Cbl-b in T cells leads to:

-

Enhanced Activation and Proliferation: Cbl-b inhibitors enable robust T cell activation even with weak TCR stimulation, promoting their expansion.[10]

-

Increased Cytokine Production: Treatment with Cbl-b inhibitors results in a significant increase in the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for coordinating the anti-tumor response.[10]

-

Overcoming T-cell Anergy: By removing the Cbl-b-mediated brake, these inhibitors can reverse the state of T-cell unresponsiveness known as anergy.[6][7]

Impact on NK Cells

The effects of Cbl-b inhibition on NK cells include:

-

Enhanced Activation and Cytotoxicity: Cbl-b inhibitors boost the intrinsic cytotoxic activity of NK cells against tumor cells.[4][15]

-

Increased Proliferation: These compounds promote the proliferation of NK cells, increasing their numbers within the TME.[4][15]

-

Increased Polyfunctionality: Cbl-b inhibition can enhance the ability of single NK cells to perform multiple effector functions, such as producing various cytokines and killing target cells.[4][15]

Quantitative Data Summary

The following tables summarize the reported effects of representative Cbl-b inhibitors on immune cell function and anti-tumor activity.

| Inhibitor | Assay | Cell Type | Key Finding | Reference |

| NX-1607 | Cytokine Secretion | Primary Human T Cells | 5 to 10-fold enhanced secretion of IL-2 and IFN-γ with anti-CD3 stimulation | [10] |

| NX-1607 | In Vivo Tumor Growth | CT26, MC38, 4T1 mouse models | Significant tumor growth inhibition as monotherapy | [10] |

| NX-1607 + anti-PD-1 | In Vivo Tumor Growth | CT26, MC38, 4T1 mouse models | Substantially increased median overall survival and complete tumor rejections | [10] |

| HotSpot Cbl-b Inhibitor (e.g., HST-1011) | NK Cell Cytotoxicity | Human NK cells | Enhanced NK cell-mediated killing of K562 tumor cells | [4][15] |

| HotSpot Cbl-b Inhibitor (e.g., HST-1011) | NK Cell Function | In vivo tumor models | Enhanced NK cell function | [4][15] |

| NTX-801 | In Vivo Tumor Growth | Mouse syngeneic tumor model | Robust and statistically significant tumor growth inhibition | [14] |

| NTX-801 + anti-PD-1 | In Vivo Tumor Growth | Murine tumor model | Robust anti-tumor activity, increased survival, and several complete responses | [14] |

Table 1: Summary of Preclinical Data for Representative Cbl-b Inhibitors.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways regulated by Cbl-b and the mechanism through which its inhibition enhances anti-tumor immunity.

Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules downstream of the TCR and CD28 pathways.

Caption: Cbl-b inhibitors block its E3 ligase activity, leading to enhanced T cell and NK cell activation and subsequent tumor elimination.

Experimental Protocols

While specific, detailed protocols are proprietary to the developing institutions, the following outlines the general methodologies employed in the preclinical evaluation of Cbl-b inhibitors based on published research.

In Vitro Immune Cell Activation Assays

Objective: To assess the effect of Cbl-b inhibitors on the activation and function of primary human or mouse immune cells.

-

Cell Isolation: Primary T cells (CD4+ and CD8+) and NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Treatment: Isolated cells are cultured in appropriate media. For T cell assays, plates are often pre-coated with anti-CD3 antibodies to provide a primary TCR signal, with or without soluble anti-CD28 antibodies for co-stimulation. Cells are then treated with a dose range of the Cbl-b inhibitor or a vehicle control (e.g., DMSO).

-

Proliferation Assay: Cell proliferation is measured after 3-5 days of culture using methods such as CFSE dye dilution measured by flow cytometry or by quantifying the incorporation of tritiated thymidine or BrdU.

-

Cytokine Measurement: Supernatants are collected after 24-72 hours of culture, and the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α) are quantified using ELISA or multiplex bead-based assays (e.g., Luminex).

-

Cytotoxicity Assay (for NK cells): Effector NK cells, pre-treated with the Cbl-b inhibitor, are co-cultured with target tumor cells (e.g., K562) at various effector-to-target ratios. Target cell lysis is measured using chromium-51 release assays or flow cytometry-based methods that detect markers of apoptosis (e.g., Annexin V) in the target cells.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of Cbl-b inhibitors alone and in combination with other immunotherapies in an immunocompetent host.

-

Tumor Implantation: A specific number of tumor cells (e.g., CT26 or MC38 colon carcinoma, 4T1 breast cancer) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).

-

Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. The Cbl-b inhibitor is typically administered orally on a daily or twice-daily schedule. Control groups receive a vehicle. Combination therapy groups may receive the Cbl-b inhibitor along with intraperitoneal injections of an anti-PD-1 antibody.

-

Tumor Growth Monitoring: Tumor volume is measured bi- or tri-weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.

-

Survival Analysis: Mice are monitored until tumors reach a predetermined endpoint size or until other humane endpoints are met. Survival data is plotted using Kaplan-Meier curves.

-

Pharmacodynamic (PD) and TME Analysis: At the end of the study or at specific time points, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions. Flow cytometry is used to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) within the TME. This includes staining for markers like CD44, CD69, Granzyme B, and Ki-67.

Caption: A general experimental workflow for the preclinical evaluation of Cbl-b inhibitors, from in vitro cell-based assays to in vivo tumor models.

Conclusion

Inhibition of Cbl-b is a compelling strategy to enhance anti-tumor immunity by acting on both the innate and adaptive immune systems. The mechanism of action, centered on lowering the activation threshold of T cells and NK cells, translates into robust anti-tumor efficacy in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[10][14] The data strongly support the continued clinical development of Cbl-b inhibitors as a novel class of immunotherapy to overcome resistance and improve outcomes for cancer patients. This technical guide provides a foundational understanding for researchers and drug developers seeking to explore and advance this promising therapeutic approach.

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hotspotthera.com [hotspotthera.com]

- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cbl-b in T-cell activation - ProQuest [proquest.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 12. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 14. nimbustx.com [nimbustx.com]

- 15. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at AACR Annual Meeting 2023 [prnewswire.com]

The Paradox of Cbl-b: A Novel Therapeutic Avenue for Autoimmune Diseases?

An In-depth Technical Guide on the Potential of Cbl-b Inhibitors in the Treatment of Autoimmune Disorders

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a master negative regulator of the immune system. By setting the activation threshold for T-cells and other immune cells, Cbl-b plays a pivotal role in maintaining peripheral tolerance and preventing autoimmune reactions. Genetic ablation of Cbl-b in preclinical models leads to a breakdown of immune homeostasis and the development of spontaneous autoimmune diseases. This established role of Cbl-b as a guardian against autoimmunity presents a seeming paradox in proposing its inhibition as a therapeutic strategy for these very same conditions.

This technical guide navigates this paradox, providing an in-depth exploration of the multifaceted role of Cbl-b in immune regulation. We will delve into the foundational understanding of Cbl-b's function, supported by data from preclinical models, and then explore the nuanced and context-dependent rationale for the therapeutic modulation of Cbl-b in autoimmune diseases. This includes a detailed examination of its role in regulatory T cell (Treg) function, where targeted inhibition could potentially enhance immunosuppressive activity.

This document is intended for researchers, scientists, and drug development professionals in the field of immunology and autoimmune diseases. It will provide a comprehensive overview of the signaling pathways, experimental protocols, and preclinical data relevant to the development of Cbl-b inhibitors, while also addressing the significant challenges and future directions for this emerging and complex therapeutic strategy.

Cbl-b: A Key Orchestrator of Immune Tolerance

Cbl-b, a member of the Casitas B-lineage lymphoma family of proteins, is a RING finger E3 ubiquitin ligase predominantly expressed in hematopoietic cells.[1][2] Its primary function is to act as a molecular brake on the immune system, preventing aberrant activation of immune cells, particularly T-lymphocytes, in the absence of appropriate co-stimulation.[3] This gatekeeping function is essential for establishing and maintaining peripheral tolerance, the process by which self-reactive T-cells that escape central tolerance in the thymus are controlled in the periphery.[4]

The mechanism of Cbl-b's regulatory action is multifaceted. It targets key signaling molecules downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 for ubiquitination, a post-translational modification that can lead to their degradation or altered function.[5][6] By doing so, Cbl-b effectively raises the threshold for T-cell activation, ensuring that a robust immune response is mounted only in the presence of a genuine threat, such as a pathogen, and not against self-antigens.[4][7]

The Autoimmune Phenotype of Cbl-b Deficiency: Preclinical Evidence

The critical role of Cbl-b in maintaining immune homeostasis is starkly illustrated by the phenotype of Cbl-b knockout (Cblb-/-) mice. These mice, while exhibiting largely normal T-cell development, are highly susceptible to both spontaneous and experimentally induced autoimmune diseases.[1][8] This demonstrates that Cbl-b is a non-redundant checkpoint in the control of peripheral T-cell tolerance.[9]

The autoimmune manifestations in Cbl-b deficient mice are diverse, affecting multiple organ systems. This underscores the global importance of Cbl-b in regulating various arms of the immune system.

| Autoimmune Model/Condition | Key Findings in Cbl-b Deficient Mice | References |

| Spontaneous Autoimmunity | Development of autoantibodies, infiltration of activated T and B cells into multiple organs (e.g., salivary glands), and parenchymal damage with age. | [1][10] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Increased susceptibility and severity of this multiple sclerosis model. | [1][8] |

| Collagen-Induced Arthritis (CIA) | Increased susceptibility to this rheumatoid arthritis model. | [8] |

| Autoimmune Diabetes | Increased susceptibility in models of type 1 diabetes. | [8] |

| Allergic Airway Disease | Exacerbation of both acute and chronic stages of allergic asthma, with a failure to resolve inflammation. | [10] |

| Autoimmune Pancreatitis and Sialoadenitis | Rapid and lethal autoimmune exocrine pancreatitis when combined with Aire-deficiency. | [11] |

These findings from Cbl-b deficient models unequivocally establish Cbl-b as a crucial safeguard against autoimmunity. The hyperactivation of T-cells and their resistance to regulatory mechanisms in the absence of Cbl-b form the basis of the observed autoimmune pathology.

The Paradoxical Rationale for Cbl-b Inhibition in Autoimmune Disease

Given the overwhelming evidence that loss of Cbl-b function leads to autoimmunity, the proposition of using Cbl-b inhibitors to treat autoimmune diseases appears counterintuitive. However, this emerging therapeutic concept is based on a more nuanced understanding of Cbl-b's role, particularly its context-dependent effects on different T-cell subsets, most notably regulatory T cells (Tregs).

The central hypothesis is that a "calibrated" or transient inhibition of Cbl-b, rather than its complete and sustained ablation, could be beneficial. This approach aims to selectively modulate immune responses, for instance, by enhancing the function or stability of Tregs, which are critical for suppressing autoimmune reactions.[7][12]

Cbl-b is known to be involved in the TGF-β-induced conversion of naive T-cells into inducible Tregs (iTregs).[1][8] The outcome of this process is dependent on the strength of TCR signaling; optimal iTreg induction requires suboptimal TCR stimulation.[7] In the absence of Cbl-b, the threshold for TCR signaling is lowered, which can impair iTreg development.[7] Therefore, a carefully titrated inhibition of Cbl-b could potentially create a signaling environment that is more favorable for Treg generation and function.

Furthermore, Cbl-b deficient effector T-cells have been shown to be resistant to the suppressive effects of Tregs.[10][13] While this contributes to the autoimmune phenotype in knockout mice, it also suggests that the interplay between Cbl-b, effector T-cells, and Tregs is complex. A therapeutic strategy might envision transiently inhibiting Cbl-b in Tregs to bolster their suppressive capacity, or in specific effector T-cell populations to modulate their activity without inducing systemic autoimmunity.

It is important to note that this is a highly speculative and emerging area of research. The majority of Cbl-b inhibitor development is currently focused on cancer immunotherapy, where the goal is to unleash the immune system against tumors.[14][15] The application of these inhibitors to autoimmune diseases will require a deep understanding of their differential effects on various immune cell populations and the development of strategies for targeted delivery or controlled engagement.

Mechanism of Action of Cbl-b Inhibitors

The development of small molecule inhibitors of Cbl-b is a recent advancement, as the protein was long considered "undruggable".[5] These inhibitors do not target the catalytic RING domain directly. Instead, they bind to a novel allosteric site at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR).

By binding to this site, the inhibitors act as an "intramolecular glue," locking Cbl-b in a closed, inactive conformation. This prevents the conformational changes necessary for Cbl-b to engage with its E2 ubiquitin-conjugating enzyme and subsequently ubiquitinate its target proteins. This novel mechanism of action provides a high degree of selectivity for Cbl-b over other E3 ligases.

Signaling Pathways Involving Cbl-b

Cbl-b is a central node in the signaling pathways that govern T-cell activation and tolerance. Its inhibition has profound effects on the downstream signaling cascades initiated by TCR and CD28 engagement.

T-Cell Receptor (TCR) Signaling and Cbl-b Regulation

Upon TCR engagement with an antigen-MHC complex, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. Cbl-b acts as a critical checkpoint in this pathway, particularly in the absence of co-stimulation from CD28.

Caption: Cbl-b's role in T-cell activation and tolerance.

In the absence of a co-stimulatory signal from CD28 ("Signal 2"), Cbl-b becomes the dominant regulator, ubiquitinating key downstream signaling molecules like PLCγ1, PI3K, and Vav1.[4] This leads to their inactivation or degradation, thereby preventing full T-cell activation and inducing a state of anergy or unresponsiveness.[8] Cbl-b inhibitors block this negative regulatory function, effectively lowering the threshold for T-cell activation.

Cbl-b in Regulatory T Cell (Treg) Development

The influence of Cbl-b on Treg development is a critical aspect of its potential therapeutic relevance in autoimmune diseases. As mentioned, Cbl-b's role is intertwined with the strength of TCR signaling, which dictates the fate of naive T-cells towards either an effector or a regulatory phenotype.

Caption: Cbl-b's influence on Treg vs. Teff cell fate.

Strong TCR signaling leads to robust activation of the PI3K/Akt pathway, which inhibits the expression of Foxp3, the master transcription factor for Tregs, and promotes differentiation into effector T-cells.[1][7] Cbl-b dampens the strength of TCR signaling, thereby suppressing Akt activation and creating a more permissive environment for TGF-β-mediated Foxp3 induction and iTreg development.[7][8] A "calibrated" inhibition of Cbl-b could theoretically fine-tune this balance, potentially enhancing Treg generation or function without causing widespread effector T-cell hyperactivation.

Experimental Protocols for the Evaluation of Cbl-b Inhibitors

The assessment of Cbl-b inhibitors requires a multi-tiered approach, encompassing biochemical, cellular, and in vivo assays.

Biochemical Assays

These assays are designed to confirm direct binding of a compound to Cbl-b and to quantify its inhibitory effect on Cbl-b's enzymatic activity.

-

Surface Plasmon Resonance (SPR):

-

Principle: Measures the binding affinity and kinetics of an inhibitor to purified Cbl-b protein immobilized on a sensor chip.

-

Methodology: Recombinant Cbl-b protein is immobilized on a sensor chip. A series of inhibitor concentrations are flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

-

-

Förster Resonance Energy Transfer (FRET)-based Assays:

-

Principle: Measures the inhibition of Cbl-b's interaction with its E2 conjugating enzyme or the phosphorylation of Cbl-b itself.

-

Methodology (E2-binding): Cbl-b and its E2 enzyme (e.g., UbcH5b) are labeled with a FRET donor and acceptor pair, respectively. In the absence of an inhibitor, the proximity of the two proteins results in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value can be determined by titrating the inhibitor concentration.

-

Cellular Assays

These assays evaluate the functional consequences of Cbl-b inhibition in primary immune cells.

-

T-Cell Activation and Proliferation Assays:

-

Principle: Measures the effect of Cbl-b inhibitors on the activation and proliferation of T-cells under suboptimal stimulation conditions.

-

Methodology: Purified primary human or murine T-cells are stimulated with a low concentration of anti-CD3 antibody (to engage the TCR) in the absence of anti-CD28 co-stimulation. The cells are cultured in the presence of varying concentrations of the Cbl-b inhibitor. Activation is assessed by measuring the expression of surface markers like CD25 and CD69 by flow cytometry. Proliferation is measured by assays such as CFSE dilution or incorporation of 3H-thymidine. A potent Cbl-b inhibitor will enable T-cell activation and proliferation even without CD28 co-stimulation.

-

-

Cytokine Release Assays:

-

Principle: Quantifies the production of key cytokines, such as IL-2, by T-cells following Cbl-b inhibition.

-

Methodology: Supernatants from the T-cell activation assays described above are collected. The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) is measured using ELISA or multiplex bead-based assays (e.g., Luminex). Cbl-b inhibition is expected to lead to a significant increase in cytokine production, particularly IL-2.

-

-

In Vitro Treg Suppression Assay:

-

Principle: Assesses whether Cbl-b inhibition affects the suppressive capacity of Tregs or the susceptibility of effector T-cells to Treg-mediated suppression.

-

Methodology: Effector T-cells (Teffs) are labeled with a proliferation dye (e.g., CFSE) and co-cultured with Tregs at various ratios. The culture is stimulated with anti-CD3/CD28 antibodies. The proliferation of Teffs is measured by flow cytometry. To test the effect of a Cbl-b inhibitor, it can be added to the co-culture, or either the Treg or Teff population can be pre-treated with the inhibitor before co-culture.

-

In Vivo Models

Preclinical in vivo models are essential to evaluate the therapeutic potential and potential toxicity of Cbl-b inhibitors in the context of a whole organism.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Principle: A widely used model for multiple sclerosis, where autoimmunity is induced by immunization with myelin-derived peptides.

-

Methodology: Mice are immunized with a peptide such as MOG35-55 in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. The development of clinical signs of paralysis is monitored and scored daily. A Cbl-b inhibitor would be administered at a chosen time point (e.g., prophylactically or therapeutically) to assess its impact on disease onset and severity. Given the known role of Cbl-b, it is crucial to carefully consider the dosing and timing to avoid exacerbating the disease.

-

-

Collagen-Induced Arthritis (CIA) Model:

-

Principle: A model for rheumatoid arthritis induced by immunization with type II collagen.

-

Methodology: Mice are immunized with an emulsion of type II collagen and CFA. A booster immunization is given 21 days later. The development of arthritis in the paws is monitored and scored. The Cbl-b inhibitor would be administered to evaluate its effect on the incidence and severity of arthritis.

-

-

Adoptive Transfer Colitis Model:

-

Principle: A model of inflammatory bowel disease induced by transferring naive T-cells into immunodeficient mice.

-

Methodology: Naive CD4+ T-cells (CD45RBhigh) are sorted from the spleens of wild-type mice and injected into immunodeficient mice (e.g., Rag1-/-). The recipient mice develop colitis over several weeks. To test the role of Cbl-b, naive T-cells from Cbl-b-/- mice can be transferred, or the recipient mice can be treated with a Cbl-b inhibitor.

-

Challenges, Risks, and Future Directions